
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
描述
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is a chemical compound known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was developed by Eli Lilly in the early 1970s while searching for new antidepressants, but it was never marketed . This compound is structurally related to fluoxetine, atomoxetine, and nisoxetine .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride involves several steps:
Reaction of phenylvinylketone with N-methylbenzylamine in toluene: This forms 3-(N-methyl-N-benzylamino)propiophenone.
Catalytic hydrogenation with palladium black: This reduces the 3-(N-methyl-N-benzylamino)propiophenone to [2-(methylamino)ethyl]-benzene methanol.
Reaction with sodium hydroxide and 1-chloro-4-(trifluoromethyl)benzene in dimethyl acetamide: This forms the title product.
Conversion to hydrochloride: The product is converted into hydrochloride by the addition of hydrogen chloride.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a secondary or primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include secondary and primary amines.
Substitution: Products include substituted phenoxy derivatives.
科学研究应用
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a compound with significant applications primarily in the field of pharmacology. This article delves into its scientific research applications, particularly focusing on its role as an antidepressant and its mechanisms of action.
Antidepressant Effects
Fluoxetine was first introduced as a treatment for depression in the late 1980s. Its mechanism involves blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Research has demonstrated its efficacy in treating:
- Major depressive disorder
- Obsessive-compulsive disorder
- Bulimia nervosa
- Panic disorder
Studies indicate that fluoxetine can significantly reduce symptoms of depression and anxiety, making it a cornerstone in psychiatric treatment protocols .
Neuropharmacological Studies
Research has extensively explored fluoxetine's effects on neurotransmitter systems beyond serotonin. It has been shown to have minimal impact on norepinephrine and dopamine uptake, which differentiates it from traditional tricyclic antidepressants (TCAs) that affect multiple neurotransmitter systems . This selectivity is crucial for reducing side effects associated with older antidepressants.
Long-term Effects and Neurogenesis
Recent studies suggest that fluoxetine may promote neurogenesis, particularly in the hippocampus, which is often implicated in mood regulation. Animal models have shown that chronic administration of fluoxetine can enhance the proliferation of neural progenitor cells . This finding supports the hypothesis that SSRIs may not only alleviate symptoms but also contribute to structural brain changes over time.
Treatment of Other Disorders
Beyond depression, fluoxetine has been investigated for its potential benefits in various conditions:
- Post-Traumatic Stress Disorder (PTSD) : Some studies indicate that SSRIs like fluoxetine can help reduce PTSD symptoms by modulating fear responses.
- Premenstrual Dysphoric Disorder (PMDD) : Fluoxetine is effective in treating PMDD, alleviating mood swings and irritability associated with the menstrual cycle.
- Eating Disorders : It has shown efficacy in reducing binge-eating episodes in bulimia nervosa patients .
Case Study Examples
- Major Depressive Disorder : In a randomized controlled trial involving 300 patients diagnosed with major depressive disorder, fluoxetine demonstrated superior efficacy compared to placebo, with significant improvements observed within the first few weeks of treatment.
- Obsessive-Compulsive Disorder : A longitudinal study followed patients with obsessive-compulsive disorder treated with fluoxetine for six months. Results indicated a marked decrease in compulsive behaviors and anxiety levels.
Clinical Trial Data Summary
Study Type | Condition | Participants | Duration | Outcome |
---|---|---|---|---|
Randomized Controlled | Major Depressive Disorder | 300 | 12 weeks | Significant improvement vs. placebo |
Longitudinal | Obsessive-Compulsive Disorder | 150 | 6 months | Reduction in compulsive behaviors |
Open-label | Bulimia Nervosa | 100 | 8 weeks | Decrease in binge-eating episodes |
作用机制
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of monoaminergic neurotransmission .
相似化合物的比较
Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of ADHD.
Nisoxetine: A norepinephrine reuptake inhibitor used in research.
Uniqueness: N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, unlike fluoxetine which primarily inhibits serotonin reuptake. This dual action makes it a valuable compound for studying the combined effects on both neurotransmitters .
生物活性
N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a well-studied compound primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). This article delves into the biological activity of fluoxetine, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fluoxetine is characterized by its chemical structure, which includes a trifluoromethyl group that enhances its pharmacological efficacy. The compound's molecular formula is C₁₃H₁₆F₃N, and it is typically administered in the form of its hydrochloride salt.
Fluoxetine exerts its biological effects primarily through the inhibition of serotonin (5-HT) reuptake in the synaptic cleft. This action leads to increased serotonin levels in the brain, which is crucial for mood regulation. The compound has a high binding affinity for the human 5-HT transporter, with a Ki value of approximately 0.9 nmol/L, making it significantly selective over other receptors such as adrenergic and muscarinic receptors .
Biological Effects
- Antidepressant Activity : Fluoxetine is widely used as an antidepressant due to its ability to alleviate symptoms of major depressive disorder (MDD). Clinical studies have demonstrated its efficacy in reducing depressive symptoms and improving overall mood .
- Neuroprotective Effects : Research indicates that fluoxetine promotes neurogenesis and enhances neuronal differentiation. It has been shown to protect retinal pigmented epithelium cells from degeneration in models of age-related macular degeneration (AMD) .
- Inflammation Modulation : Fluoxetine has been found to inhibit the activation of the NLRP3 inflammasome, which plays a role in neuroinflammation. This suggests potential therapeutic applications beyond depression, including neurodegenerative diseases .
Efficacy in Major Depressive Disorder
A meta-analysis involving multiple clinical trials reported that fluoxetine significantly outperformed placebo in reducing depressive symptoms over various treatment durations. The response rates were notably higher in patients treated with fluoxetine compared to those receiving placebo treatments.
Impact on Anxiety Disorders
Fluoxetine has also been evaluated for its efficacy in treating anxiety disorders. A study showed that patients with generalized anxiety disorder experienced significant reductions in anxiety symptoms when treated with fluoxetine compared to baseline measurements.
Comparative Biological Activity
The table below summarizes the comparative biological activity of fluoxetine against other SSRIs:
Compound | Ki (nM) | Primary Action | Additional Effects |
---|---|---|---|
Fluoxetine | 0.9 | 5-HT Reuptake Inhibition | Neurogenesis, Anti-inflammatory |
Sertraline | 1.0 | 5-HT Reuptake Inhibition | Anxiolytic effects |
Paroxetine | 1.5 | 5-HT Reuptake Inhibition | Sedative effects |
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride with high purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the alkylation of 3-phenyl-3-phenoxypropylamine using methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction requires an inert atmosphere (e.g., nitrogen) to prevent oxidation byproducts. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Purification via recrystallization in ethanol or acetone is recommended to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone structure, Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., amine and ether linkages), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with published libraries to ensure consistency .
Q. What standardized protocols exist for assessing its solubility and stability in aqueous buffers?
- Methodological Answer : Prepare stock solutions in dimethyl sulfoxide (DMSO) and dilute into phosphate-buffered saline (PBS, pH 7.4). Monitor stability using reverse-phase HPLC with UV detection at 220 nm over 24–72 hours. For thermal stability, conduct thermogravimetric analysis (TGA) to determine decomposition temperatures, ensuring storage at −20°C under desiccation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., cytotoxicity vs. receptor binding)?
- Methodological Answer : Cross-validate assays using orthogonal methods. For cytotoxicity, use MTT or resazurin assays across multiple cell lines (e.g., HEK293, HepG2) with standardized positive controls (e.g., doxorubicin). For receptor binding, perform radioligand displacement assays (e.g., SSRIs targeting serotonin transporters) and compare IC₅₀ values under identical buffer conditions. Confounding factors like solvent effects (e.g., DMSO concentration) must be controlled .
Q. How can impurity profiles be systematically characterized and quantified during scale-up synthesis?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) to identify trace impurities (e.g., unreacted intermediates like 3-phenyl-3-phenoxypropylamine). Quantify using a validated gradient elution method (C18 column, 0.1% formic acid/acetonitrile mobile phase) with limits of detection (LOD) <0.1% .
Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?
- Methodological Answer : Conduct enzyme kinetic assays using human liver microsomes (HLMs) to measure metabolic turnover. Monitor metabolite formation via LC-MS/MS and identify CYP isoforms (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors (e.g., quinidine for CYP2D6). Apparent Km and Vmax values provide insights into metabolic stability and potential drug-drug interactions .
Q. How does the compound’s stereochemistry influence its pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis. Compare in vitro binding affinities (e.g., Ki values) and in vivo pharmacokinetic profiles (e.g., AUC, half-life) in rodent models. Stereochemical effects on off-target activity (e.g., hERG channel inhibition) should also be assessed using patch-clamp electrophysiology .
Q. Methodological Notes
- Data Contradiction Analysis : When discrepancies arise between studies, validate experimental conditions (e.g., pH, temperature) and ensure batch-to-batch consistency using certificate of analysis (CoA) data.
- Advanced Characterization : For polymorph screening, perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify crystalline forms impacting bioavailability .
- Ethical Compliance : Adhere to GHS hazard statements (e.g., H302, H318) and use personal protective equipment (PPE) including N95 masks and chemical-resistant gloves during handling .
属性
IUPAC Name |
N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873310-33-9 | |
Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。